molecular formula C9H8N2O2 B1357574 7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 16205-47-3

7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No. B1357574
CAS RN: 16205-47-3
M. Wt: 176.17 g/mol
InChI Key: DKOIGMYINSXCJV-UHFFFAOYSA-N
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Description

“7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid” is a type of N-heterocyclic compound . It has a molecular weight of 176.17 . The IUPAC name for this compound is 7-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid .


Synthesis Analysis

Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .


Molecular Structure Analysis

The InChI code for “7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid” is 1S/C9H8N2O2/c1-6-3-2-4-8-7(9(12)13)5-10-11(6)8/h2-5H,1H3,(H,12,13) . The InChI key is DKOIGMYINSXCJV-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound has been used in various chemical reactions. For instance, TEMPO serves both as a Lewis acid and as an oxidant in some reactions .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • The synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, including those derived from 7-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid, has been studied for potential applications in chemical research. This involves regioselective synthesis, highlighting the flexibility and reactivity of this compound in forming various derivatives (Drev et al., 2014).

Pharmaceutical Research

  • Pyrazolo[1,5-a]pyridines have been synthesized and evaluated for their binding affinity at various adenosine receptors. This research indicates the potential application of 7-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives in the development of selective inhibitors for these receptors (Manetti et al., 2005).

Antimicrobial Activity

  • Certain derivatives of 7-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid have been synthesized and tested for antimicrobial activity. This highlights the compound's potential use in developing new antimicrobial agents (Gein et al., 2009).

Fluorination Reactions

  • Studies on the fluorination of methyl esters of pyrazolo[1,5-a]pyridine carboxylic acids, including the 7-methyl derivative, show potential applications in synthesizing fluorinated compounds, which are important in medicinal chemistry and materials science (Alieva & Vorob’ev, 2020).

Analgesic Properties

  • Derivatives of pyrazolo[1,5-a]pyridine have been studied for their analgesic properties, suggesting the potential for 7-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives in developing new pain management drugs (Gaston et al., 1996).

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . The precautionary statements are P261, P305, P351, P338 . It is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 .

Future Directions

The compound has attracted a great deal of attention in medicinal chemistry and material science due to its significant photophysical properties . It is expected that more research will be conducted to explore its potential applications and to develop more efficient synthesis pathways .

properties

IUPAC Name

7-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-3-2-4-8-7(9(12)13)5-10-11(6)8/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOIGMYINSXCJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=C(C=NN12)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60599748
Record name 7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid

CAS RN

16205-47-3
Record name 7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16205-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Harju, I Kylänlahti, T Paananen… - Journal of …, 2006 - ACS Publications
Study was made of the 1,3-dipolar cycloaddition of polymer-bound alkynes to azomethine imines generated in situ from N-aminopyridine iodides. Aromatization of the cycloadducts …
Number of citations: 44 pubs.acs.org

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